

Adefovir dipivoxil OAT1 inhibition drug interactions

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Compound Focus: Adefovir Dipivoxil

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Adefovir Dipivoxil and OAT1 Interaction: Key Facts

Is adefovir an OAT1 inhibitor? No. Adefovir is a **selective clinical probe substrate for OAT1**, not a direct inhibitor [1] [2]. Its renal secretion is mediated by OAT1, and it is highly selective for OAT1 *in vitro* [1] [2]. When investigating drug interactions, adefovir is typically used as a "victim" drug to assess whether a new chemical entity inhibits OAT1 activity.

Mechanism of Interaction Adefovir dipivoxil is an orally administered prodrug that is converted to its active form, adefovir [3]. The renal elimination of adefovir involves both glomerular filtration and active tubular secretion [4] [3]. OAT1, located on the basolateral membrane of renal proximal tubule cells, is primarily responsible for the uptake of adefovir from the blood into the tubule cells [5]. This uptake is a critical step leading to its secretion into the urine and is also the site where it can accumulate and cause nephrotoxicity [6] [7]. Drug-drug interactions occur when a co-administered drug inhibits OAT1, thereby reducing the renal secretion of adefovir and potentially increasing its systemic exposure and toxicity risk.

Quantitative Interaction Data

The table below summarizes clinical data on the effects of probenecid (a known OAT1 inhibitor) and renal impairment on adefovir pharmacokinetics.

Interaction / Condition	Adefovir AUC Ratio (vs. control)	Adefovir Cmax Ratio (vs. control)	Key Findings
Probenecid (OAT1 Inhibitor)			
Probenecid 0.5 g single dose [4]	Slightly overpredicted but within 1.5-fold error	Slightly overpredicted but within 1.5-fold error	Model predicted DDI within acceptable bounds.
Probenecid mid-to-high doses [4]	Predicted within stringent Guest criterion	Predicted within stringent Guest criterion	Successful PBPK model prediction of OAT1-mediated DDI.
Renal Impairment (vs. healthy) [4]			
Severe CKD (CrCL <30 mL/min)	~6-fold increase	~3-fold increase	OAT1 activity decreases faster than GFR in severe CKD.

Experimental Design & Protocols

In Vitro OAT1 Inhibition Assay Using Adefovir

This protocol outlines a method to assess whether an investigational drug inhibits OAT1, using adefovir as the probe substrate.

1. Cell System Preparation

- Cell Line:** Use HEK293 (Human Embryonic Kidney 293) cells stably expressing human OAT1 (hOAT1). A control cell line transfected with an empty vector should be used in parallel [6] [7].
- Culture Conditions:** Maintain cells in standard culture medium (e.g., DMEM with 10% FBS and appropriate selection antibiotics like hygromycin) at 37°C in a 5% CO₂ atmosphere.

2. Uptake Assay Buffer

- Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer, pH 7.4. Pre-warm the buffer to 37°C before use.

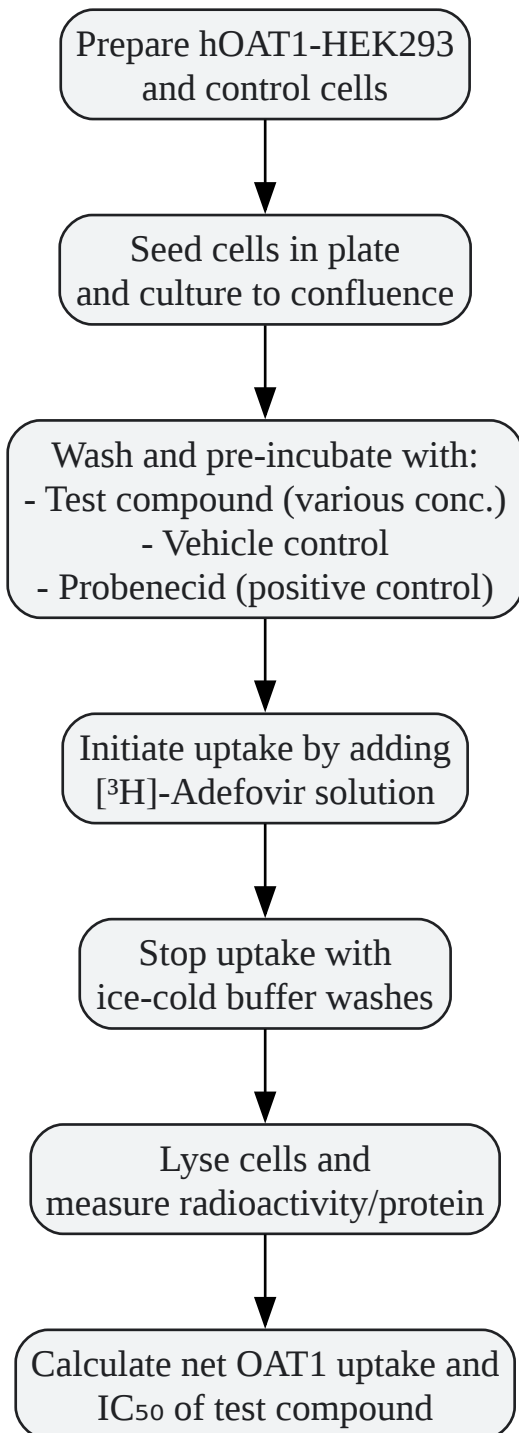
3. Inhibition Assay Workflow

- **Step 1 - Seeding:** Seed the hOAT1-HEK293 and control cells in 24-well or 12-well plates and culture until they form a confluent monolayer.
- **Step 2 - Pre-incubation:** Wash the cells twice with pre-warm assay buffer. Pre-incubate the cells with the assay buffer containing the investigational drug (at various concentrations) or a vehicle control for a short period (e.g., 15 minutes). Probenecid (a potent OAT1 inhibitor) should be used as a positive control inhibitor.
- **Step 3 - Uptake Phase:** Add a solution containing a known concentration of [³H]-adefovir (the probe substrate) to the wells, both in the presence and absence of the inhibitor. The concentration of adefovir should be well below its reported K_m for OAT1 to ensure sensitivity to inhibition.
- **Step 4 - Termination:** After a designated uptake period (e.g., 2-10 minutes), terminate the reaction by rapidly removing the substrate solution and washing the cells at least three times with ice-cold buffer.
- **Step 5 - Lysate Measurement:** Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100). Analyze the cell lysate using liquid scintillation counting to determine the amount of radiolabeled adefovir accumulated. Protein concentration in the lysate should also be determined for normalization (e.g., via BCA assay).

4. Data Analysis

- Calculate the net OAT1-mediated uptake by subtracting the uptake in vector-control cells from the uptake in hOAT1-expressing cells.
- Plot the net uptake of adefovir against the concentration of the investigational drug to determine the IC₅₀ value (the concentration that inhibits 50% of OAT1 transport activity).

The following diagram illustrates the key steps and controls in this experimental workflow:



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In Vivo DDI Study Design (Animal Model)

This protocol describes an *in vivo* approach to study OAT1-mediated DDI, using a rat model.

1. Animal Model

- Use normal Wistar rats. Mutant transport-deficient rats (TR⁻), which lack functional Mrp2, can be used to study the specific role of basolateral uptake transporters like OAT1 [5].

2. Dosing and Sample Collection

- **Grouping:** Randomize animals into control and treatment groups.
- **Dosing:** Administer a single dose of **adefovir dipivoxil** or adefovir intravenously or orally to all animals. The treatment group should receive a co-administered OAT1 inhibitor (e.g., probenecid) prior to or concurrently with adefovir [4] [5].
- **Sample Collection:** Collect serial blood samples over a period of 24 hours (or appropriate duration based on pharmacokinetic profile). Collect urine over timed intervals (e.g., 0-4h, 4-8h, 8-24h).

3. Bioanalysis & Pharmacokinetic Analysis

- **Sample Analysis:** Measure adefovir concentrations in plasma and urine using a validated bioanalytical method (e.g., LC-MS/MS) [1] [2].
- **Non-compartmental Analysis (NCA):** Calculate key pharmacokinetic parameters for adefovir, including AUC, C_{max}, renal clearance (CL_r), and fraction excreted unchanged in urine (f_e).
- **Population PK (PopPK) Modeling:** For a more mechanistic insight, a PopPK model can be developed. A one-compartment model with a combination of nonlinear renal and linear nonrenal elimination has been successfully used to describe adefovir pharmacokinetics [1] [2].

Critical Considerations for Researchers

- **Species Differences in OAT1 Kinetics:** Be cautious when extrapolating data from preclinical species to humans. Human OAT1 has a significantly higher transport efficiency (V_{max}/K_m) for adefovir and related drugs (e.g., tenofovir) compared to OAT1 orthologs from rat, mouse, and dog [6] [7]. A key amino acid residue (Ser203 in humans vs. Ala in many preclinical species) is a major determinant of this difference.
- **Nephrotoxicity Risk:** Adefovir can accumulate in proximal tubule cells via OAT1, leading to nephrotoxicity [6] [5] [7]. This risk is amplified by OAT1 inhibition from other drugs, as it can lead to higher systemic exposure, and in patients with pre-existing renal impairment, where clearance is already reduced. Always monitor renal function in *in vivo* studies.

- **Clinical Translation with PBPK:** Physiologically-based pharmacokinetic (PBPK) modeling, informed by endogenous biomarker data (e.g., 4-pyridoxic acid for OAT1/3), is a powerful tool that can predict OAT1-mediated DDIs and the impact of renal impairment, potentially reducing the need for dedicated clinical trials [4].

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